6-Methoxy-2,3'-bipyridine
CAS No.: 96546-78-0
Cat. No.: VC12011614
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96546-78-0 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 2-methoxy-6-pyridin-3-ylpyridine |
| Standard InChI | InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3 |
| Standard InChI Key | ZQLPJEWNYQZNSW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=N1)C2=CN=CC=C2 |
| Canonical SMILES | COC1=CC=CC(=N1)C2=CN=CC=C2 |
Introduction
Chemical Structure and Physical Properties
Structural Characteristics
The compound features a bipyridine backbone with a methoxy group at the 6-position (Figure 1). X-ray crystallography of related bipyridines reveals planar geometries, with slight distortions due to steric effects from substituents .
Physical and Thermodynamic Data
Synthesis and Manufacturing
Methoxylation of Chlorinated Precursors
A patent by outlines a multi-step synthesis starting from 2,6-dichloro-3-nitropyridine:
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Ammonolysis: Reaction with aqueous ammonia yields 2-amino-6-chloro-3-nitropyridine.
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Methoxylation: Treatment with sodium methoxide in methanol replaces chlorine with methoxy at 25–30°C (1.05:1 molar ratio).
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Reduction: Catalytic hydrogenation or metallic reduction (e.g., SnCl₂·2H₂O/HCl) converts nitro to amino groups, yielding 2,3-diamino-6-methoxypyridine derivatives .
Cross-Coupling Reactions
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Negishi Coupling: Reacting 2-pyridyl zinc bromide with 2-bromo-6-methoxypyridine in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) forms the bipyridine backbone .
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Suzuki-Miyaura Coupling: Boronic acid derivatives of pyridine couple with halogenated methoxypyridines under Pd catalysis .
Industrial-Scale Production
Optimized protocols use continuous flow reactors to enhance yield (up to 92%) and purity (>99% by HPLC) .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: KMnO₄ or CrO₃ introduces hydroxyl or carbonyl groups at the methoxy-bearing ring .
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Reduction: LiAlH₄ selectively reduces the pyridine rings to piperidines, altering electronic properties.
Substitution Reactions
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Nucleophilic Aromatic Substitution: Methoxy groups are replaced by halogens (e.g., Cl, Br) under acidic conditions .
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Metal-Catalyzed Cross-Coupling: Suzuki and Sonogashira reactions enable C-C bond formation for functionalized derivatives .
Applications in Scientific Research
Coordination Chemistry
6-Methoxy-2,3'-bipyridine acts as a bidentate ligand, forming stable complexes with transition metals:
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Rhodium Complexes: Used in transfer hydrogenation of N-heteroarenes in water, achieving >90% yield .
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Copper Photoredox Catalysts: Facilitate chlorotrifluoromethylation of styrenes under mild conditions (e.g., [Cu(bpy)(Xantphos)]PF₆) .
Medicinal Chemistry
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Cytotoxicity Studies: Derivatives exhibit dose-dependent inhibition of HepG2 and A549 cancer cells (IC₅₀ = 10–50 µM) .
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Purinergic Receptor Modulation: Low affinity for P2X and P2Y receptors, suggesting selectivity for other targets .
Materials Science
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Organic Electronics: Incorporated into OLEDs and photovoltaics due to tunable electron-transport properties.
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Metal-Organic Frameworks (MOFs): Serves as a linker in porous materials for gas storage and catalysis .
Recent Advances and Future Directions
Photoredox Catalysis
Heteroleptic Cu(I) complexes with 6-methoxy-2,3'-bipyridine ligands show enhanced excited-state lifetimes (τ = 450 ns vs. 120 ns for [Cu(dap)₂]⁺), enabling broader substrate scope in trifluoromethylation .
Sustainable Synthesis
Microwave-assisted protocols reduce reaction times from 24 h to 30 min, improving yields by 20–30% .
Computational Modeling
DFT studies predict redox potentials (E₁/₂ = +0.78 V vs. SCE) and ligand-to-metal charge transfer transitions, guiding catalyst design .
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